molecular formula C19H22ClN5O2 B2754033 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-59-9

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2754033
CAS No.: 877617-59-9
M. Wt: 387.87
InChI Key: MEDRVCLGLVNHEQ-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimidopurinedione family, characterized by a fused pyrimidine and purine scaffold. The core structure includes a 6,7,8,9-tetrahydro-pyrimido[2,1-f]purine system with substitutions at positions N1, N3, N7, and N7. Key features include:

  • N1 and N7: Methyl groups, enhancing steric stability.
  • N3: A propyl chain, contributing to lipophilicity.
  • N9: A 3-chlorophenyl substituent, influencing electronic properties and receptor interactions.

Properties

IUPAC Name

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-4-8-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-6-13(20)9-14/h5-7,9,12H,4,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDRVCLGLVNHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Precursor Selection

Core Tricyclic Framework Construction

The pyrimido[2,1-f]purinedione scaffold is typically assembled via cyclocondensation reactions between xanthine derivatives and halogenated alkylamines. Key intermediates include 7-(3-chloropropyl)-8-bromotheophylline (compound 2 in), which serves as a primary building block for tricyclic systems. Reacting this intermediate with amines bearing the desired substituents facilitates ring closure through nucleophilic displacement of the bromine atom at position 8.

For the target compound, the 3-chlorophenyl group at position 9 necessitates the use of 3-chlorophenylamine as the nucleophile. The reaction likely proceeds via a two-step mechanism:

  • Nucleophilic substitution at the bromine atom by the amine’s nitrogen.
  • Intramolecular cyclization to form the pyrimidine ring, driven by heating under reflux.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions exhibit significant solvent dependence:

Solvent Boiling Point (°C) Reaction Time (h) Yield (%)
Ethanol 78 5–15 34–98
DMF 153 5–10 50–75
Solvent-free N/A 5–8 81–98

Ethanol is preferred for its moderate boiling point and ability to dissolve both amine and xanthine intermediates. Solvent-free conditions, while high-yielding, require careful temperature control to prevent decomposition of the 3-chlorophenyl group.

Stoichiometry and Catalysis

  • Amine excess : A 6:1 to 33:1 molar ratio of amine to xanthine derivative ensures complete substitution.
  • Base additives : Sodium acetate or carbonate (1.1–1.5 equiv) neutralizes HBr generated during cyclization, driving the reaction forward.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are processed via:

  • Precipitation : Cooling the reaction mixture induces crystallization. If unreacted starting material persists, dissolution in 10% HCl followed by neutralization with NaOH (pH 8) isolates the product.
  • Steam distillation : For low-crystallinity products (e.g., compound 17 in), excess amine is removed via steam distillation prior to crystallization.

Analytical Validation

Spectroscopic Data
  • ¹H NMR : Key signals include:
    • δ 3.34–3.63 ppm (N-methyl and propyl-CH₂ groups).
    • δ 4.19–4.71 ppm (methylene protons adjacent to N9).
    • Aromatic protons from the 3-chlorophenyl group appear as a multiplet at δ 7.2–7.5 ppm (extrapolated from).
  • IR : Strong carbonyl stretches near 1,697 cm⁻¹ (C=O) and C-Cl vibrations at 750–550 cm⁻¹.
  • UV-Vis : Absorption maxima at λ = 300–305 nm, characteristic of 8-aminoxanthine derivatives.
Elemental Analysis

Acceptable tolerances for C, H, and N content are ±0.3% relative to theoretical values, as demonstrated for analogous compounds.

Challenges and Mitigation Strategies

Byproduct Formation

  • Unreacted starting material : Minimized via excess amine and extended reaction times.
  • Dehydrohalogenation : The 3-chlorophenyl group’s electron-withdrawing nature may promote elimination, necessitating controlled heating and inert atmospheres.

Scalability Considerations

  • Solvent recovery : Ethanol and DMF can be distilled and reused, reducing costs.
  • Catalyst recycling : Sodium acetate trihydrate is recoverable via filtration post-reaction.

Comparative Analysis with Analogous Compounds

Compound Substituent at N9 Yield (%) mp (°C)
7 Ethyl 34 215–216
8 Propyl 60 188–190
9 Butyl 81 174–176
12 Isopropyl 65 241–242
Target 3-Chlorophenyl ~50* 200–210*

*Predicted based on steric and electronic effects of the 3-chlorophenyl group.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

Neurodegenerative Disease Treatment

Recent studies have indicated that compounds with a similar structure may serve as multitarget drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hybridization of dopamine and xanthine cores has been explored to create derivatives that exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of these diseases. For instance, derivatives derived from the xanthine core showed promising results in inhibiting MAO-B activity with IC50 values in the nanomolar range .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Research indicates that pyrimidine derivatives can play a crucial role in cancer treatment by acting as inhibitors of specific kinases involved in tumor growth and proliferation. The synthesis of thiazolo[3,2-a]pyrimidines has been reviewed extensively for their anticancer properties . The unique structural features of 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may enhance its efficacy against cancer cells.

Case Study: MAO-B Inhibition

In a recent study focusing on hybrid molecules based on the xanthine scaffold, several derivatives were synthesized and tested for their MAO-B inhibitory activity. The most active compounds demonstrated IC50 values below 500 nM, indicating strong selectivity for MAO-B over MAO-A. This selective inhibition is crucial for minimizing side effects associated with non-selective MAO inhibitors .

CompoundMAO-B Inhibition (IC50)Selectivity
Compound A101 nMHigh
Compound B<500 nMModerate
9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dioneTBDTBD

Synthesis and Characterization

The synthesis of this compound involves several steps including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. The development of efficient synthetic routes is essential for producing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s purine core allows it to bind to enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with nucleotide-binding sites, thereby modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight UV λmax (nm) UPLC/MS Purity (%) Reference
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N9: 4-chlorophenyl; N3: ethyl Not reported ~381.8 (calc.) Not reported >95
1,7-Dimethyl-9-(3-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N9: 3-methylphenyl; N3: nonyl Not reported 455.54 302 98.91
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N9: 2-chloro-6-fluorobenzyl Not reported ~408.8 (calc.) Not reported >95
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) N9: 3,4-dihydroxyphenethyl 232–235 385.42 300 100.00
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (22) N9: 3,4-dihydroxyphenethyl; N3: butyl 194–196 455.54 302 98.91
Key Observations:
  • Chlorophenyl vs. Hydroxyphenethyl Substitution: The 3-chlorophenyl group in the target compound likely increases lipophilicity compared to polar 3,4-dihydroxyphenethyl analogs (e.g., compound 20a), which exhibit higher aqueous solubility due to phenolic hydroxyl groups .
  • Alkyl Chain Length: The propyl group at N3 balances lipophilicity better than longer chains (e.g., nonyl in ), which may reduce metabolic stability.
  • Halogen Effects: The 3-chlorophenyl substituent may enhance receptor binding affinity compared to non-halogenated analogs, as seen in dual-target compounds targeting adenosine receptors or MAO-B .
Yield and Efficiency:
  • Yields range from 33% (for complex substitutions) to 97% (for simpler alkyl chains) .
  • The target compound’s synthesis would likely follow similar protocols, with adjustments for the 3-chlorophenyl group.

Biological Activity

The compound 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 877617-63-5) belongs to a class of purine derivatives that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.

PropertyValue
Molecular FormulaC21H26ClN5O2
Molecular Weight415.9 g/mol
CAS Number877617-63-5

Research indicates that compounds similar to 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may act as antagonists for adenosine receptors (ARs), specifically the A1 and A2A subtypes. These receptors are implicated in various physiological processes including neurotransmission and cardiovascular functions. The compound's structure suggests it could interact with these receptors similarly to caffeine derivatives.

Antagonistic Effects on Adenosine Receptors

Studies have shown that derivatives of tetrahydropyrimido[2,1-f]purines exhibit significant affinity for A1 and A2A adenosine receptors:

  • A1 Receptor Affinity : Compounds in this class have demonstrated K_i values ranging from 116 nM to over 300 nM for human A1 receptors.
  • A2A Receptor Affinity : Similar compounds show K_i values for human A2A receptors around 149 nM to 282 nM.

This dual antagonistic effect is crucial for potential applications in treating neurological disorders where adenosine signaling is dysregulated.

Case Studies and Research Findings

  • Neuroprotective Effects : In a study examining neuroprotective properties, a related compound demonstrated efficacy in models of neurodegeneration by modulating adenosine receptor activity. The findings suggest potential use in conditions like Alzheimer's disease where adenosine signaling plays a role in neuroinflammation and cell survival.
  • Cardiovascular Implications : Another research highlighted the effects of similar compounds on cardiac function by blocking A1 receptors, potentially leading to increased heart rate and reduced bradycardia during ischemic events. This could provide therapeutic avenues for heart-related ailments.
  • Antidepressant Activity : Some studies have indicated that A2A receptor antagonists can exhibit antidepressant-like effects. The compound's ability to modulate these pathways may offer new strategies for treating depression.

Summary of Biological Activities

ActivityEffect/OutcomeReference
Adenosine Receptor AntagonismDual inhibition of A1 and A2A receptors
NeuroprotectionPotential in neurodegenerative disease models
Cardiovascular EffectsIncreased heart rate; reduced ischemic damage
Antidepressant-like EffectsModulation of mood-related pathways

Q & A

Q. How does the tetrahydropyrimido[2,1-f]purine core enhance stability compared to diazepino analogs?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH, 1–3 months) with HPLC-UV degradation profiling. Compare activation energies (Ea) via Arrhenius modeling . Pair with molecular dynamics simulations (AMBER) to assess ring strain .

Q. What structural features explain reduced off-target effects compared to 3-(4-fluorobenzyl) analogs?

  • Methodology : Perform broad-panel kinase profiling (Eurofins KinaseProfiler). Use cryo-EM to compare binding modes. Analyze CoMFA models to map steric/electronic differences at the chlorophenyl moiety .

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